

Spectroscopic data of 2-(Hexyloxy)ethanol (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 2-(Hexyloxy)ethanol

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An In-depth Technical Guide to the Spectroscopic Data of 2-(Hexyloxy)ethanol

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the spectroscopic characterization of **2-(Hexyloxy)ethanol** (CAS No. 112-25-4). We will delve into the core analytical techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—providing not just the data, but the scientific rationale behind the spectral features and the methodologies for their acquisition.

Molecular Overview: 2-(Hexyloxy)ethanol

2-(Hexyloxy)ethanol is a glycol ether with the chemical formula $C_8H_{18}O_2$ and a molecular weight of 146.23 g/mol ^{[1][2][3]}. Its structure, featuring a hexyl alkyl chain and a primary alcohol, imparts amphiphilic properties, making it a versatile solvent and coupling agent. Accurate structural confirmation is the bedrock of its reliable use in any application, a task for which spectroscopic methods are perfectly suited.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the C-H Framework

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal integrations, and

coupling patterns, we can assign every proton and carbon to its specific position within the molecular structure.

¹H NMR Spectroscopy

Proton (¹H) NMR provides a detailed map of the hydrogen environments. The electron-withdrawing effect of the two oxygen atoms significantly influences the chemical shifts of adjacent protons, moving them "downfield" to higher ppm values.[4][5]

Data Summary: ¹H NMR of **2-(Hexyloxy)ethanol** in CDCl₃

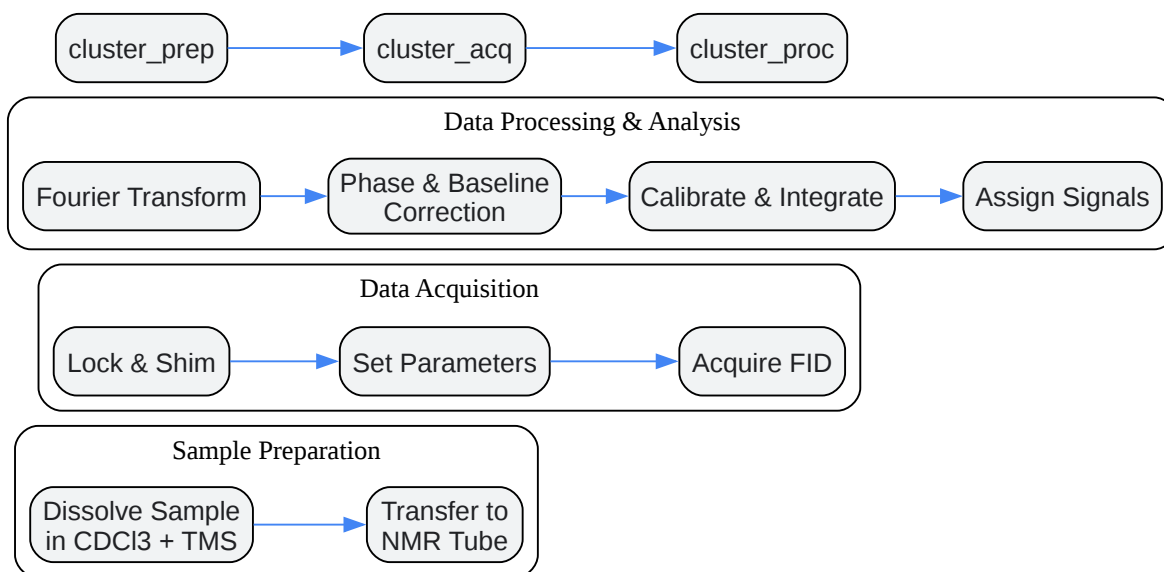
Structural Assignment	Chemical Shift (δ) ppm (Predicted)	Multiplicity	Integration	Rationale for Assignment
a - CH ₃	~0.90	Triplet (t)	3H	Terminal methyl group, least affected by oxygen, split by adjacent CH ₂ .
b - (CH ₂) ₄	~1.25 - 1.60	Multiplet (m)	8H	Alkyl chain protons, signals overlap in a complex multiplet.
c - O-CH ₂ -(CH ₂) ₄ -CH ₃	~3.46	Triplet (t)	2H	Protons alpha to the ether oxygen, deshielded and split by adjacent CH ₂ . [6]
d - O-CH ₂ -CH ₂ -OH	~3.55	Triplet (t)	2H	Protons on the ethylene glycol unit, adjacent to the ether oxygen.
e - CH ₂ -OH	~3.72	Triplet (t)	2H	Protons alpha to the hydroxyl group, most deshielded CH ₂ group.
f - OH	Variable	Singlet (s, broad)	1H	Labile proton, chemical shift is concentration/solvent dependent.

Expertise & Experience: The Causality Behind Experimental Choices The choice of deuterated chloroform (CDCl_3) as a solvent is standard for non-polar to moderately polar analytes like **2-(Hexyloxy)ethanol**. It provides excellent solubility without introducing interfering proton signals. A trace amount of tetramethylsilane (TMS) is added as an internal standard, establishing a universal reference point at 0.00 ppm. This ensures that spectra recorded on different instruments can be reliably compared. The protocol is designed to achieve high resolution and a good signal-to-noise ratio, which are critical for accurate integration and multiplicity analysis.

Detailed Experimental Protocol: ^1H NMR Acquisition

- **Sample Preparation:** Accurately weigh 10-20 mg of **2-(Hexyloxy)ethanol** and dissolve it in approximately 0.7 mL of CDCl_3 containing 0.03% TMS in a clean, dry 5 mm NMR tube.
- **Instrumentation & Setup:** Insert the sample into the NMR spectrometer (e.g., 400 MHz). Lock the spectrometer on the deuterium signal of the CDCl_3 and optimize the magnetic field homogeneity through shimming.
- **Acquisition:** Acquire the spectrum using standard parameters: a 30-45 degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
- **Processing:** Apply a Fourier transform to the acquired Free Induction Decay (FID). The resulting spectrum should be phase-corrected and baseline-corrected. Calibrate the chemical shift by setting the TMS peak to 0.00 ppm. Integrate all signals to determine the relative proton ratios.

Workflow for ^1H NMR Analysis



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Caption: Standard workflow for NMR sample analysis.

¹³C NMR Spectroscopy

Carbon (¹³C) NMR provides one signal for each unique carbon atom in the molecule. As with ¹H NMR, carbons closer to oxygen atoms are deshielded and appear at higher chemical shifts.^[5]
^[7]

Data Summary: ¹³C NMR of **2-(Hexyloxy)ethanol** in CDCl₃

Structural Assignment	Chemical Shift (δ) ppm
C1 (CH ₃)	14.1
C2 (CH ₂ CH ₃)	22.7
C4 (-CH ₂ CH ₂ O-)	25.9
C3 (-CH ₂ CH ₂ CH ₂ O-)	29.5
C5 (CH ₂ CH ₂ O-)	31.8
C8 (-CH ₂ OH)	61.7
C7 (-OCH ₂ CH ₂ OH)	70.8
C6 (-OCH ₂ (CH ₂) ₄ CH ₃)	71.6
Note: Data sourced from ChemicalBook.[8]	

Trustworthiness: A Self-Validating System The protocol's trustworthiness is built on its internal consistency. The observation of exactly eight distinct signals in the proton-decoupled ¹³C NMR spectrum perfectly matches the eight unique carbon atoms in the **2-(Hexyloxy)ethanol** structure. This one-to-one correspondence is a primary validation of the compound's identity and purity. Any significant additional peaks would immediately indicate the presence of impurities.

Detailed Experimental Protocol: ¹³C NMR Acquisition

- **Sample Preparation:** Prepare a more concentrated sample than for ¹H NMR (50-100 mg in 0.7 mL of CDCl₃) to compensate for the low natural abundance (1.1%) of the ¹³C isotope.
- **Instrumentation & Setup:** Use a high-field spectrometer with a broadband probe.
- **Acquisition:** Acquire the spectrum using a standard proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans are required compared to ¹H NMR.
- **Processing:** Process the data similarly to the ¹H NMR spectrum (Fourier transform, phasing, baseline correction).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Data Summary: Key IR Absorptions for 2-(Hexyloxy)ethanol

Wavenumber (cm ⁻¹)	Vibration Type	Intensity	Functional Group Confirmed
3600 - 3200	O-H Stretch	Strong, Broad	Alcohol (-OH)[9]
2950 - 2850	C-H Stretch	Strong	Alkane (sp ³ C-H)[10]
~1120	C-O Stretch	Strong	Ether (C-O-C)[4][5][11]

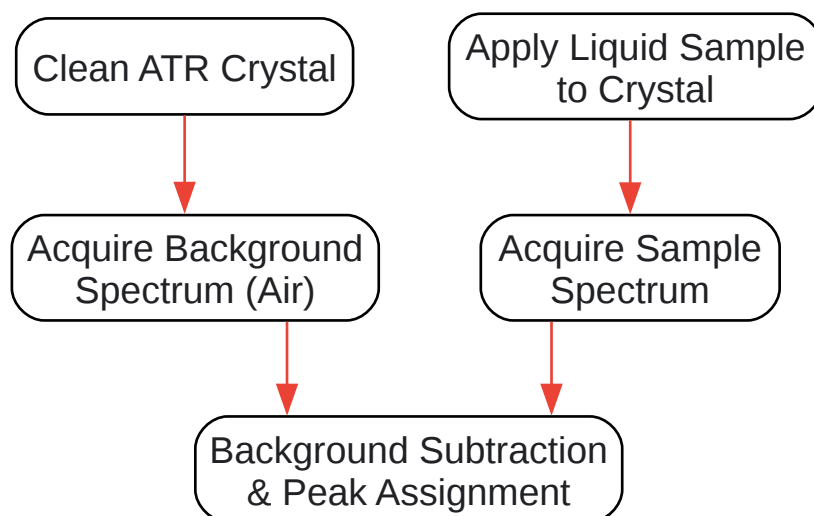
Authoritative Grounding: The assignment of these bands is based on extensive, empirically derived correlation tables that are a cornerstone of organic spectroscopy.[9] The broadness of the O-H stretch is a direct result of intermolecular hydrogen bonding, a characteristic feature of alcohols in their neat or concentrated state.[9] The strong C-O stretching band confirms the presence of the ether linkage.[10][11]

Detailed Experimental Protocol: IR Acquisition (ATR)

- **Instrument Preparation:** Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or zinc selenide) is clean. Record a background spectrum in air.
- **Sample Application:** Place a single drop of neat **2-(Hexyloxy)ethanol** directly onto the ATR crystal, ensuring complete coverage.
- **Data Acquisition:** Lower the ATR press to ensure good contact and acquire the sample spectrum. The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance plot.

- Analysis: Identify the key absorption bands and assign them to their corresponding functional groups using established correlation tables.

Workflow for IR Spectroscopy



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Caption: Workflow for ATR-IR data acquisition.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization, which offers clues about its structure.

For **2-(Hexyloxy)ethanol** (MW = 146.23), the molecular ion peak (M^+) is expected at an m/z of 146. However, for alcohols and ethers, the M^+ peak is often weak or entirely absent due to the ease of fragmentation.^{[12][13]} The most common fragmentation pathway is α -cleavage, where the bond adjacent to an oxygen atom breaks.^{[7][13][14]}

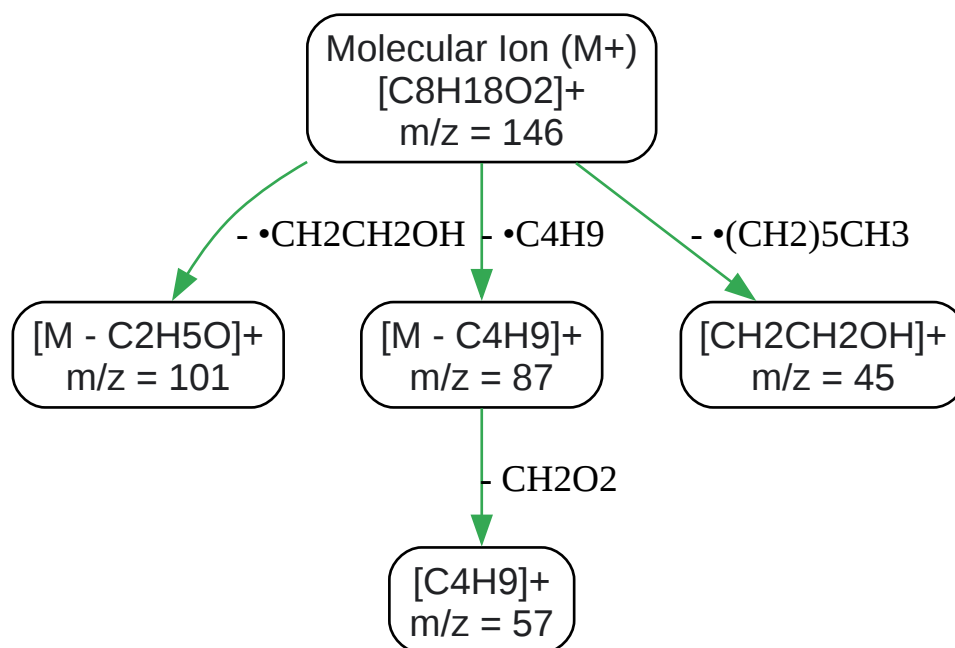
Data Summary: Key Fragments in the EI Mass Spectrum

Mass-to-Charge (m/z)	Proposed Fragment Structure	Fragmentation Pathway
146	$[C_8H_{18}O_2]^+$	Molecular Ion (M^+)
101	$[M - C_2H_5O]^+$ or $[CH_3(CH_2)_5O]^+$	Cleavage of the O-CH ₂ CH ₂ OH bond
87	$[M - C_4H_9]^+$ or $[C_4H_9O_2]^+$	Cleavage within the hexyl chain
57	$[C_4H_9]^+$	Butyl cation
45	$[CH_2CH_2OH]^+$	α -cleavage at the ether oxygen
Note: Fragmentation data interpreted from NIST Mass Spectrum data for 2-(Hexyloxy)ethanol.[2]		

Detailed Experimental Protocol: Electron Ionization (EI-MS)

- **Sample Introduction:** Introduce a minute quantity of the neat liquid sample into the ion source, often via a heated direct insertion probe or as the effluent from a Gas Chromatography (GC) column.
- **Ionization:** In the ion source, the vaporized molecules are bombarded by a high-energy electron beam (~70 eV), causing the ejection of an electron to form a radical cation (the molecular ion, M^+).
- **Fragmentation:** The excess energy imparted during ionization causes the M^+ to fragment into smaller, charged ions and neutral radicals.
- **Mass Analysis:** The population of positively charged ions is accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
- **Detection:** An electron multiplier detects the ions, generating a signal proportional to their abundance. The output is a mass spectrum plotting relative intensity versus m/z.

Logical Fragmentation Pathways

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Caption: Major fragmentation pathways for **2-(Hexyloxy)ethanol** in EI-MS.

Conclusion

The synergistic use of NMR, IR, and Mass Spectrometry provides an unambiguous structural confirmation of **2-(Hexyloxy)ethanol**. NMR spectroscopy delivers a precise map of the carbon-hydrogen skeleton, IR spectroscopy confirms the presence of the defining alcohol and ether functional groups, and mass spectrometry verifies the molecular weight and provides a fragmentation fingerprint consistent with the proposed structure. This comprehensive dataset forms a reliable analytical foundation for any research, development, or quality control application involving this compound.

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